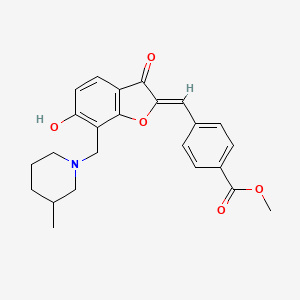

![molecular formula C20H16ClN3OS B2361150 6-(4-甲基苯基)咪唑并[2,1-b][1,3]噻唑-5-甲醛 O-(4-氯苄基)肟 CAS No. 861212-98-8](/img/structure/B2361150.png)

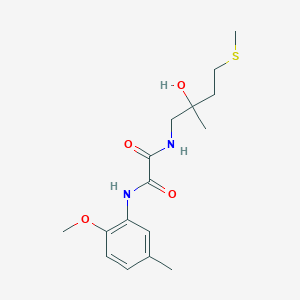

6-(4-甲基苯基)咪唑并[2,1-b][1,3]噻唑-5-甲醛 O-(4-氯苄基)肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, also known as CITCO, is a selective human constitutive androstane receptor (CAR) agonist . It has a molecular formula of C13H10N2OS . It has been widely used to distinguish the function of human CAR from that of human pregnane X receptor (PXR) .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using microwave-assisted methods . These methods often involve the use of appropriate bromo ketones as materials .Molecular Structure Analysis

The molecular structure of this compound includes a imidazo[2,1-b][1,3]thiazole ring attached to a phenyl ring and an aldehyde group . The InChI string and Canonical SMILES for this compound are available on PubChem .Chemical Reactions Analysis

As a CAR agonist, this compound can induce the expression of the prototypical CAR target gene CYP2B6 in primary human hepatocytes . It has also been shown to induce cyclin E and c-Myc, which were largely blocked by a selective CAR antagonist or CAR small interfering RNA .Physical and Chemical Properties Analysis

The molecular weight of this compound is 242.30 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors .科学研究应用

分子表征和合成

激动剂的立体异构化

CITCO 是该化合物的近端衍生物,已研究其在人本构雄烷受体 (hCAR) 中的立体异构化,显示出不同的异构形式 (Diethelm-Varela 等人,2020 年)。

合成和结构分析

相关的 6-芳基-2-(4-氯苄基)咪唑并[2,1-b][1,3,4]噻二唑的晶体结构已被分析,提供了对分子相互作用和结构构象的见解 (Shamanth 等人,2020 年)。

合成和晶体结构

2-(4-氟苄基)-6-苯基咪唑并[2,1-b][1,3,4]噻二唑-5-甲醛(另一种相关化合物)的合成和分子结构被报道用于理解分子相互作用 (Banu 等人,2010 年)。

生物学评估和潜在治疗应用

抗肿瘤和抗菌潜力

一些咪唑并[2,1-b][1,3,4]噻二唑已显示出有效的抗肿瘤和抗菌活性,表明类似化合物的潜在治疗应用 (Andreani 等人,2005 年)。

抗结核活性

咪唑并[2,1-b][1,3,4]噻二唑衍生物已被筛选出抗结核活性,表明类似化合物在该领域的效用 (Ramprasad 等人,2015 年)。

抗菌和抗结核评估

已经合成并测试了各种咪唑并[2,1-b][1,3,4]噻二唑的抗菌、抗真菌和抗结核活性,强调了相关化合物在药物化学中的相关性 (Güzeldemirci 和 Küçükbasmacı,2010 年)。

其他应用

除草活性

咪唑并[2,1-b]噻唑衍生物,包括一些肟,已被测试为潜在的除草剂,表明相关化合物在农业应用中的可能用途 (Andreani 等人,1991 年)。

pH 敏感探针的合成

咪唑肟的衍生物已被用于合成 pH 敏感自旋探针,表明在化学传感中的潜在应用 (Kirilyuk 等人,2003 年)。

作用机制

Target of Action

The compound, also known as (E)-(4-chlorophenyl)methoxyimidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine, primarily targets the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal functioning of the enzyme, thereby disrupting the biosynthesis of pantothenate . The exact nature of this interaction and the resulting changes at the molecular level are yet to be fully understood and are subjects of ongoing research.

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . These pathways are critical for various metabolic processes in Mtb, including fatty acid metabolism. The disruption of these pathways leads to a decrease in the viability of Mtb .

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds

Result of Action

The compound exhibits significant antitubercular activity. It has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range . Importantly, it shows selective inhibition of Mtb over non-tuberculous mycobacteria (NTM) . The compound’s action results in a decrease in the viability of Mtb, contributing to its potential as an anti-mycobacterial agent .

生化分析

Biochemical Properties

Related imidazo[2,1-b]thiazole derivatives have been found to exhibit a wide range of biological properties, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities

Cellular Effects

Related compounds have shown broad-spectrum antiproliferative activity against various tumor cell lines

属性

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3OS/c1-14-2-6-16(7-3-14)19-18(24-10-11-26-20(24)23-19)12-22-25-13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3/b22-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUZYSQXHKHJHE-WSDLNYQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)

![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)

![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)